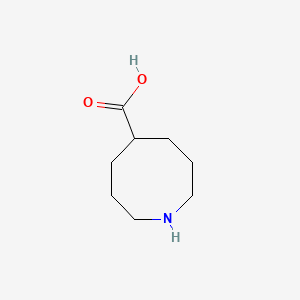
Azocane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocane-5-carboxylic acid is an organic compound characterized by an eight-membered ring structure with a carboxylic acid functional group. This compound is part of the broader class of carboxylic acids, which are known for their wide distribution in nature and their role as intermediates in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azocane-5-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of catalytic oxidation with agents like methanol and carbon monoxide is also prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Azocane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters and amides through nucleophilic acyl substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by reaction with alcohols or amines.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Ketones and Aldehydes: Formed through oxidation reactions.
Scientific Research Applications
Azocane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Mechanism of Action
The mechanism of action of azocane-5-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl group (-COOH) can form hydrogen bonds, enhancing the compound’s stability and reactivity. In biological systems, it may interact with enzymes and proteins, influencing metabolic processes .
Comparison with Similar Compounds
Azocane-5-carboxylic acid can be compared to other carboxylic acids such as:
Formic Acid: A simple carboxylic acid with a single carbon atom.
Acetic Acid: Known for its role in vinegar and as a precursor in chemical synthesis.
Citric Acid: A tricarboxylic acid involved in the citric acid cycle.
Uniqueness: this compound’s eight-membered ring structure distinguishes it from simpler carboxylic acids, providing unique chemical and physical properties that are valuable in various applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
azocane-5-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c10-8(11)7-3-1-5-9-6-2-4-7/h7,9H,1-6H2,(H,10,11) |
InChI Key |
REDKJPXXOWMWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCCNC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















